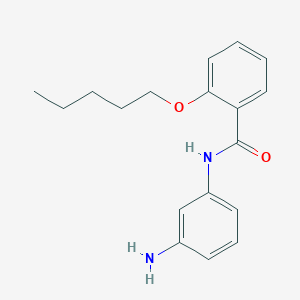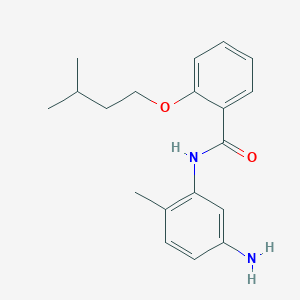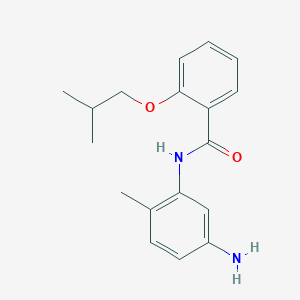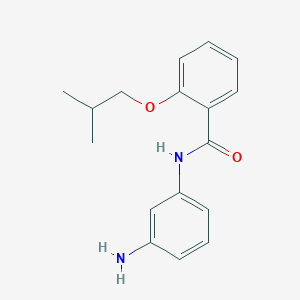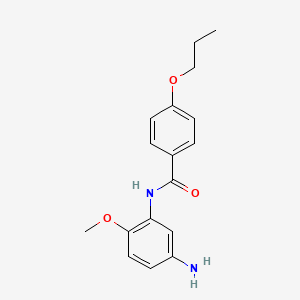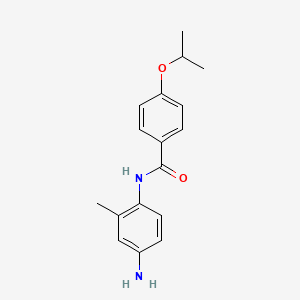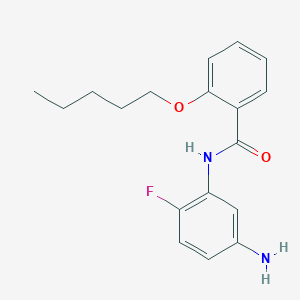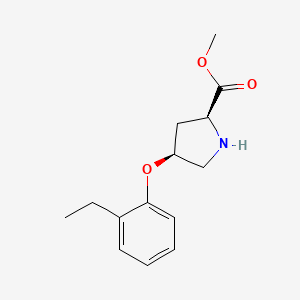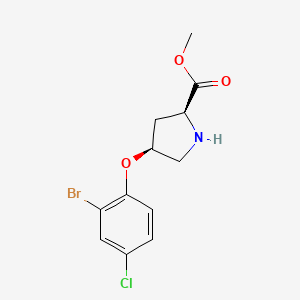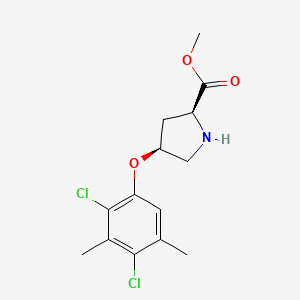
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
Overview
Description
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide (NADB) is a synthetic compound used in scientific research. It is a derivative of butanamide, an amide of butanoic acid with an amine group at the fourth position. NADB has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Research on compounds structurally similar to N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has shown promising applications as dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors play a significant role in the treatment of type 2 diabetes by regulating blood glucose levels. A study by Nitta et al. (2012) highlights the potent DPP-4 inhibitory activity of these compounds, demonstrating their potential in diabetes management (Nitta et al., 2012).
Lipoxygenase Inhibitors
Another study focuses on derivatives of this compound as effective lipoxygenase inhibitors. This research, conducted by Aziz‐ur‐Rehman et al. (2016), indicates the potential of these compounds in targeting lipoxygenase enzymes, which are involved in inflammatory responses (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase and Melanin Inhibitors
The compounds similar to this compound have also been researched for their potential as tyrosinase and melanin inhibitors. A study by Raza et al. (2019) suggests these compounds can be effective in depigmentation therapies, indicating their application in treating conditions like hyperpigmentation (Raza et al., 2019).
Anticonvulsant Agents
Furthermore, derivatives of this compound have been studied for their anticonvulsant properties. Kamiński et al. (2015) synthesized a series of compounds that showed promising results in preclinical seizure models, suggesting their potential in treating epilepsy (Kamiński et al., 2015).
Fungicidal Activities
Lastly, certain derivatives exhibit fungicidal activities against various fungi. A study by Lee et al. (1999) on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, related to the compound , demonstrates their effectiveness against fungi like Pyricularia oryzae and Botrytis cinerea (Lee et al., 1999).
properties
IUPAC Name |
N-(4-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDLYTOJGQWIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
